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4-(Tetrahydro-2h-pyran-3-yl)butan-2-one

Cat. No.: B13641505
M. Wt: 156.22 g/mol
InChI Key: XBIDXWPVYXUKCG-UHFFFAOYSA-N
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Description

4-(Tetrahydro-2H-pyran-3-yl)butan-2-one is a ketone compound that features a tetrahydropyran ring linked to a butanone chain. This structure makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecules with potential pharmacological activity. The tetrahydropyran moiety is a common scaffold in medicinal chemistry and natural products, often contributing to the metabolic stability and three-dimensional structure of bioactive molecules . As such, this compound serves as a versatile intermediate for researchers developing new synthetic methodologies or exploring structure-activity relationships in drug discovery projects. Compounds with similar tetrahydropyranyl structures have been identified as key intermediates in the synthesis of nonracemic phosphoryl-substituted heterocycles, which are of significant interest for their wide range of biological activity . Furthermore, tetrahydropyran derivatives are frequently investigated for their applications in fragrance compositions . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O2 B13641505 4-(Tetrahydro-2h-pyran-3-yl)butan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

4-(oxan-3-yl)butan-2-one

InChI

InChI=1S/C9H16O2/c1-8(10)4-5-9-3-2-6-11-7-9/h9H,2-7H2,1H3

InChI Key

XBIDXWPVYXUKCG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1CCCOC1

Origin of Product

United States

Sophisticated Synthetic Methodologies for 4 Tetrahydro 2h Pyran 3 Yl Butan 2 One

Retrosynthetic Disconnections and Strategic Approaches

A retrosynthetic analysis of 4-(tetrahydro-2H-pyran-3-yl)butan-2-one reveals several key disconnections that form the basis for strategic synthetic planning. The primary bonds for disconnection are the C-C bond linking the butanone side chain to the tetrahydropyran (B127337) ring and the C-O bonds within the heterocyclic core.

Analysis of C-C Bond Forming Reactions Towards the Butanone Moiety

The formation of the carbon-carbon bond between the C3 position of the tetrahydropyran ring and the butanone side chain is a critical step in the synthesis of the target molecule. Several classical and modern C-C bond-forming reactions can be envisioned for this purpose.

One common strategy involves the alkylation of enolates . This approach would utilize a pre-formed tetrahydropyran ring bearing a suitable leaving group at the C3 position, which can then react with an enolate derived from 2-butanone (B6335102) or a synthetic equivalent. The success of this method hinges on the efficient generation of the enolate and the subsequent S(_N)2 displacement, which can sometimes be hampered by steric hindrance or competing elimination reactions.

Another powerful method is the conjugate addition of organocuprates . This strategy would involve a tetrahydropyran precursor with an (\alpha,\beta)-unsaturated carbonyl system at the C3 position. The addition of a suitable organocuprate reagent, such as lithium dimethylcuprate, would introduce the desired carbon framework. Organocuprates are known for their high propensity for 1,4-addition, making them ideal for such transformations.

Grignard reactions offer a versatile approach to C-C bond formation. A tetrahydropyran-3-carbaldehyde can be reacted with a propylmagnesium halide to form a secondary alcohol, which can then be oxidized to the target ketone. The regioselectivity of the Grignard addition to the aldehyde is typically high.

The Wittig reaction and its variants provide a means to form the butanone side chain through olefination followed by further functional group manipulation. For instance, a tetrahydropyran-3-carbaldehyde could react with a phosphorus ylide to form an alkene, which could then be converted to the desired ketone through hydration or other methods. A patent has described the synthesis of tetrahydropyran derivatives using a Wittig reaction, highlighting its applicability in this context.

C-C Bond Forming StrategyPrecursor Requirement on THP RingKey Reagents
Enolate AlkylationLeaving group at C3 (e.g., halide)2-Butanone enolate or equivalent
Organocuprate Addition(\alpha,\beta)-Unsaturated carbonyl at C3Lithium dialkylcuprate
Grignard ReactionAldehyde at C3Propylmagnesium halide, Oxidizing agent
Wittig ReactionAldehyde at C3Phosphorus ylide, Hydration reagents

Strategies for Stereochemical Control at the Tetrahydropyran Linkage

Controlling the stereochemistry at the C3 position of the tetrahydropyran ring is paramount, especially when synthesizing a single enantiomer of the target molecule. Several strategies can be employed to achieve high levels of stereocontrol.

Chiral auxiliaries can be temporarily attached to the acyclic precursor before the cyclization step. These auxiliaries direct the stereochemical outcome of the ring formation, and are subsequently removed to yield the enantiomerically enriched tetrahydropyran.

Substrate-controlled diastereoselective reactions , such as the Prins cyclization of chiral homoallylic alcohols, can effectively transfer the stereochemical information from the starting material to the final product. The facial selectivity of the cyclization is dictated by the existing stereocenters in the substrate.

Asymmetric catalysis offers a more atom-economical approach to stereocontrol. Chiral catalysts can be used in various reactions, including hydrogenations of unsaturated precursors or organocatalytic conjugate additions, to induce asymmetry at the C3 position. For example, the asymmetric hydrogenation of a tetrahydropyran-3-yl substituted enone can establish the desired stereocenter.

Catalytic Synthesis Pathways

Catalytic methods offer efficient and often more environmentally benign routes to complex molecules like this compound. These pathways can be broadly categorized into transition metal-catalyzed, organocatalytic, and biocatalytic strategies.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium, Copper)

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of C-C bonds. tcichemicals.com

Palladium-catalyzed cross-coupling reactions , such as the Suzuki, Stille, or Negishi reactions, are highly effective for coupling a tetrahydropyranyl organometallic species with a suitable electrophile to introduce the butanone side chain. libretexts.org For instance, a 3-bromo or 3-triflyloxytetrahydropyran could be coupled with an organoboron or organozinc reagent derived from 2-butanone. The choice of ligands on the palladium catalyst is crucial for achieving high yields and selectivities. icmpp.ro Recent advances have enabled the use of Pd(II)-catalyzed stereoselective (\gamma)-methylene C–H arylation of aminotetrahydropyrans, showcasing the potential for direct functionalization of the THP ring. acs.org

Copper-catalyzed reactions , particularly those involving organocuprates (Gilman reagents), are well-suited for the conjugate addition to (\alpha,\beta)-unsaturated systems on the tetrahydropyran ring. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com These reactions are known for their high reliability in forming C-C bonds. researchgate.net Cobalt- and iron-catalyzed cross-coupling reactions of 3-iodotetrahydropyrans with Grignard reagents have also been explored for the synthesis of substituted tetrahydropyrans. syr.edu

Catalyst SystemReaction TypeSubstrate 1 (THP derivative)Substrate 2
Palladium/LigandSuzuki Coupling3-Boronyl-THPButanone-derived halide
Palladium/LigandStille Coupling3-Stannyl-THPButanone-derived halide
Copper(I)Conjugate Addition3-(enone)-THPOrganocuprate
Cobalt/IronCross-Coupling3-Iodo-THPButanone-derived Grignard

Organocatalytic and Biocatalytic Strategies for Asymmetric Induction

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often providing high levels of enantioselectivity under mild reaction conditions.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For the synthesis of chiral tetrahydropyrans, organocatalytic methods such as domino Michael-hemiacetalization reactions have been developed. nih.gov These reactions can construct the tetrahydropyran ring with multiple stereocenters in a single step. Chiral amines, phosphoric acids, and other organocatalysts can be employed to achieve high enantioselectivities in the formation of 3-substituted tetrahydropyrans. rsc.orgethernet.edu.etnih.govresearchgate.net

Biocatalysis employs enzymes to catalyze chemical reactions with high specificity and stereoselectivity. While specific examples for the synthesis of this compound are not abundant in the literature, general biocatalytic strategies can be applied. For instance, ketoreductases could be used for the asymmetric reduction of a ketone precursor to a chiral alcohol, which could then be used in a cyclization reaction. Ene-reductases could be employed for the asymmetric reduction of an unsaturated precursor to establish the stereocenter at the C3 position. The integration of biosynthetic heterocyclases into multi-enzyme cascades has shown promise for the stereoselective synthesis of chiral saturated oxygen heterocycles. acs.org

Catalytic StrategyKey ReactionSubstrate TypeExpected Outcome
OrganocatalysisDomino Michael-Hemiacetalization(\alpha)-Hydroxymethyl nitroalkenes & 1,3-dicarbonylsEnantioenriched functionalized THPs
BiocatalysisAsymmetric ReductionUnsaturated THP precursorChiral 3-substituted THP

Acid-Catalyzed Cyclization and Rearrangement Processes

Acid-catalyzed reactions, particularly the Prins cyclization , are a classical and highly effective method for the construction of tetrahydropyran rings. nih.govnih.govresearchgate.netresearchgate.net This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. The stereochemical outcome of the Prins cyclization can often be controlled by the geometry of the starting alkene and the reaction conditions. nih.gov Various Lewis and Brønsted acids can be used to promote this transformation. nih.gov

Recent advancements have focused on the use of heterogeneous acid catalysts, which offer advantages in terms of catalyst recovery and reuse. researchgate.net Furthermore, variations of the Prins cyclization have been developed to directly synthesize functionalized tetrahydropyran-4-ones. rsc.org Acid-catalyzed intramolecular cyclization of silylated alkenols has also been shown to be an efficient method for the stereoselective preparation of polysubstituted tetrahydropyrans. core.ac.uk

Acid CatalystSubstratesKey Features
Lewis Acids (e.g., SnCl(_4), InBr(_3))Homoallylic alcohol, AldehydeHigh stereocontrol, mild conditions
Brønsted Acids (e.g., p-TsOH)Homoallylic alcohol, AldehydeClassical method, various applications
Heterogeneous Catalysts (e.g., Zeolites)Homoallylic alcohol, AldehydeCatalyst recyclability, green chemistry

Chemo- and Regioselective Transformations for Precursor Synthesis

The construction of this compound necessitates the careful synthesis of advanced intermediates where the butanone moiety and the components for the tetrahydropyran ring are strategically assembled.

A primary strategy for constructing the carbon skeleton involves the alpha-functionalization of a butanone precursor through enolate chemistry. Enolates are highly versatile nucleophilic intermediates formed by the deprotonation of the α-carbon adjacent to a carbonyl group. masterorganicchemistry.comresearchgate.net In the case of an unsymmetrical ketone like butan-2-one, regioselectivity is a critical consideration, as two different enolates can be formed: the kinetic enolate and the thermodynamic enolate.

The kinetic enolate is formed faster by removing the more accessible, less sterically hindered proton from the methyl group (C1). This is typically achieved by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures. chemistrysteps.com The thermodynamic enolate, the more stable of the two due to its more substituted double bond, is formed by deprotonating the methylene (B1212753) group (C3) and is favored under conditions that allow for equilibration, such as using a weaker base like sodium hydride at higher temperatures. chemistrysteps.com

For the synthesis of this compound, the desired connection is at the C3 position. Therefore, conditions favoring the formation of the thermodynamic enolate would be employed. This enolate can then react with a suitable electrophile, such as an allylic halide or an epoxide containing the necessary framework for the subsequent cyclization to form the tetrahydropyran ring. This SN2 reaction works best with primary alkyl halides to avoid competing elimination reactions. chemistrysteps.com

Table 1: Conditions for Regioselective Enolate Formation from Butan-2-one
Enolate TypeTypical BaseSolventTemperatureKey Characteristics
KineticLithium Diisopropylamide (LDA)Tetrahydrofuran (B95107) (THF)-78 °CForms faster; less substituted enolate.
ThermodynamicSodium Hydride (NaH)Tetrahydrofuran (THF)25 °C to refluxMore stable; more substituted enolate.

Intramolecular cyclization is a powerful strategy for constructing cyclic systems like the tetrahydropyran ring. masterorganicchemistry.com Several classic and modern reactions can be adapted for this purpose.

Prins Cyclization: The Prins reaction involves the acid-catalyzed condensation of an aldehyde or ketone with a homoallylic alcohol. acs.orgnih.gov An intramolecular variant of this reaction is a highly effective method for forming tetrahydropyran rings. nih.gov A plausible precursor for the target molecule would be a δ,ε-unsaturated ketone with a hydroxyl group appropriately positioned. Acid-catalyzed cyclization proceeds via an oxocarbenium ion intermediate, which is trapped by the alkene nucleophile to form the six-membered ring. acs.org The stereochemical outcome of the Prins cyclization is often highly predictable, proceeding through a chair-like transition state to yield predominantly cis-substituted products. nih.govacs.org

Intramolecular Wittig Reaction: The Wittig reaction is a cornerstone of alkene synthesis, reacting a phosphorus ylide with a carbonyl compound. organic-chemistry.orgwikipedia.org An intramolecular version can be employed to form cyclic ethers. clockss.org The synthesis would begin with a precursor containing both a ketone (or aldehyde) and a triphenylphosphonium salt separated by a suitable tether. Treatment with a base generates the ylide, which then reacts with the carbonyl group within the same molecule to form a cyclic enol ether (a dihydropyran derivative). clockss.orgmasterorganicchemistry.com Subsequent reduction of the double bond would yield the final tetrahydropyran ring.

Oxa-Diels-Alder Reaction: The hetero-Diels-Alder reaction, specifically the Oxa-Diels-Alder reaction, is a [4+2] cycloaddition that forms a dihydropyran ring from a diene and a carbonyl compound (dienophile). researchgate.netwikipedia.orgnih.gov An intramolecular approach would involve a substrate containing both a diene and an aldehyde functionality. Upon thermal or Lewis acid-catalyzed activation, the cycloaddition occurs to form a bicyclic intermediate that can be further transformed. Alternatively, an intermolecular reaction between a suitable diene and an α,β-unsaturated ketone could be envisioned to construct the core structure. rsc.org The resulting dihydropyran can then be hydrogenated to the saturated tetrahydropyran.

Table 2: Comparison of Intramolecular Cyclization Strategies for Tetrahydropyran Synthesis
ReactionKey Precursor FeaturesTypical ConditionsIntermediateAdvantages
Prins CyclizationHomoallylic alcohol and aldehyde/ketoneBrønsted or Lewis acid (e.g., BF₃·OEt₂, TFA)Oxocarbenium ionHigh stereoselectivity, convergent. acs.org
Intramolecular WittigPhosphonium (B103445) salt and aldehyde/ketoneStrong base (e.g., n-BuLi, NaH)OxaphosphetaneForms C=C bond directly, reliable. clockss.org
Oxa-Diels-AlderDiene and aldehyde/ketoneHeat or Lewis acidCyclic transition stateAtom economical, builds complexity quickly. wikipedia.org

Process Optimization and Scalability Considerations for Research Applications

Table 3: Hypothetical Optimization of a Prins Cyclization Step
EntryCatalyst (equiv.)SolventTemperature (°C)Yield (%)
1TFA (1.0)CH₂Cl₂045
2TFA (1.0)CH₂Cl₂2552
3BF₃·OEt₂ (0.1)CH₂Cl₂-78 to 075
4BF₃·OEt₂ (0.1)Toluene-78 to 068
5TMSOTf (0.1)CH₂Cl₂-7881

Modern synthetic design increasingly incorporates the principles of green chemistry to reduce environmental impact and improve safety. yale.edu For the synthesis of this compound, several principles are particularly relevant.

Atom Economy: Reactions like the Oxa-Diels-Alder cycloaddition are highly atom-economical as all atoms of the reactants are incorporated into the product. yale.edu In contrast, the Wittig reaction has poor atom economy due to the formation of triphenylphosphine (B44618) oxide as a stoichiometric byproduct.

Catalysis: Using catalytic reagents is superior to using stoichiometric ones. yale.edu Employing a catalytic amount of a Lewis acid for the Prins cyclization is preferable to using a full equivalent of a reagent. acs.org

Safer Solvents: The choice of solvent is critical. Replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) can significantly improve the environmental profile of the synthesis. nih.gov

Waste Prevention: Designing a synthesis to minimize purification steps by telescoping reactions (combining multiple steps into a single pot) can reduce solvent use and waste generation. nih.govmdpi.com For example, a one-pot deprotection-cyclization sequence could streamline the synthesis.

Table 4: Application of Green Chemistry Principles to the Synthesis
PrincipleApplication in Synthesis Design
PreventionOptimize reaction conditions to minimize byproduct formation. yale.edu
Atom EconomyPrioritize cycloaddition reactions (e.g., Oxa-Diels-Alder) over reactions with stoichiometric byproducts (e.g., Wittig). yale.edu
CatalysisUtilize Lewis or Brønsted acid catalysts for cyclization instead of stoichiometric reagents. yale.edu
Safer SolventsReplace chlorinated solvents with alternatives like 2-MeTHF or toluene. nih.gov
Reduce DerivativesDesign a convergent synthesis that avoids unnecessary protection/deprotection steps. yale.edu

In Depth Mechanistic Studies of 4 Tetrahydro 2h Pyran 3 Yl Butan 2 One Chemistry

Stereochemical Outcome and Diastereoselective Control in Reactions

For a molecule like 4-(Tetrahydro-2H-pyran-3-yl)butan-2-one, which contains multiple stereocenters, controlling the three-dimensional arrangement of atoms is a critical challenge in synthesis.

The stereochemical outcome of many reactions that form substituted tetrahydropyrans is determined at the transition state—the highest-energy point along the reaction coordinate. In the Prins cyclization, the stereochemistry is often rationalized by a chair-like transition state. nih.gov To achieve thermodynamic stability, substituents prefer to occupy equatorial positions in this transition state, which often leads to the formation of all-cis products. nih.gov

In other reactions, such as the intramolecular oxa-Michael addition, the nature of the transition state can be influenced by the catalytic conditions. rsc.org Under acidic catalysis, a "late" transition state (resembling the products) is observed, where steric factors dominate and lead exclusively to the diequatorial isomer. rsc.org Conversely, under strongly basic conditions, an "early" transition state (resembling the reactants) is found, where electrostatic effects can favor the formation of an axial-equatorial isomer. rsc.org The development of these models is crucial for predicting and explaining the stereochemical results of nucleophilic additions to oxocarbenium ions. nih.gov

The conformation of the starting material plays a pivotal role in dictating the stereoselectivity of the cyclization reaction. The geometry of the substrate directly influences the arrangement of atoms in the transition state, thereby guiding the formation of one stereoisomer over another. For example, in certain cyclization reactions, the geometry of the alkene in the starting material has been shown to be highly dependent on the resulting diastereoselectivity. nih.gov

The preference for a specific conformation in the transition state is often driven by the need to minimize steric strain, such as A(1,3)-strain, and nonbonding interactions. nih.gov In the formation of substituted tetrahydrofurans, which shares mechanistic principles with THP synthesis, an alkyl substituent on the precursor chain will typically occupy a pseudoequatorial position in the transition state to minimize these unfavorable interactions. nih.gov This conformational preference ensures that the incoming nucleophile attacks from a specific face, leading to a high degree of stereocontrol in the final heterocyclic product. nih.gov

Computational Chemistry in Mechanistic Hypothesis Generation and Validation

Computational chemistry has become an indispensable tool for studying reaction mechanisms, particularly for complex organic transformations. nih.govulster.ac.uk Methods like Density Functional Theory (DFT) allow for the detailed examination of reaction pathways that are difficult to probe experimentally. montclair.edunih.gov

For tetrahydropyran (B127337) systems, computational analyses have been used to:

Optimize Geometries: Determine the most stable three-dimensional structures of reactants, intermediates, transition states, and products. nih.gov

Calculate Reaction Energetics: A computational analysis of the reaction between tetrahydropyran and atomic bromine found free energies of activation (ΔG‡) for different pathways to be 9.01 kcal/mol, 9.64 kcal/mol, and a more favorable 8.15 kcal/mol. montclair.edu These calculations help identify the most likely reaction pathway.

Construct Potential Energy Surfaces: By mapping the energy of the system as the reaction progresses, researchers can visualize the entire reaction landscape, including energy barriers and the stability of intermediates. rsc.org For instance, DFT calculations have been used to show that certain photochemical ring expansions proceed via a diradical pathway. rsc.org

Validate Mechanistic Hypotheses: Theoretical calculations can support or refute proposed mechanisms. For example, DFT calculations at the B3LYP/6-311G** level have been used to study tautomerization in pyrone systems, showing that the calculated vibrational spectra for a specific tautomer reproduce the experimental data, thus confirming its structure. scifiniti.comscifiniti.com

These computational studies provide deep insights into bonding changes, charge distribution, and the energetic factors that control reaction selectivity, offering a powerful complement to experimental investigation. nih.govmdpi.com

Table 3: Examples of Calculated Activation Energies in THP-Related Systems

System/Reaction Computational Method Calculated Parameter Value Source
THP + Br Reaction (Pathway 1) B3LYP/aug-cc-pVTZ Free Energy of Activation (ΔG‡) 9.01 kcal/mol montclair.edu
THP + Br Reaction (Pathway 2) B3LYP/aug-cc-pVTZ Free Energy of Activation (ΔG‡) 9.64 kcal/mol montclair.edu
THP + Br Reaction (Pathway 3) B3LYP/aug-cc-pVTZ Free Energy of Activation (ΔG‡) 8.15 kcal/mol montclair.edu

Density Functional Theory (DFT) for Reaction Energetics and Transition State Geometries

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.commdpi.com In organic chemistry, it is an indispensable tool for mapping out potential energy surfaces of chemical reactions, allowing for the calculation of reaction energetics and the characterization of transient structures. mdpi.comunibo.it By applying DFT, one can predict the feasibility of a reaction and understand its mechanism at a molecular level.

For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G*, can elucidate various reaction pathways. mdpi.comnih.gov A common reaction for ketones is keto-enol tautomerism. DFT can be employed to calculate the activation energy required for this conversion, identifying the transition state geometry—the highest energy point along the reaction coordinate. researchgate.netnih.gov This involves locating a first-order saddle point on the potential energy surface, which is characterized by a single imaginary frequency. github.io

Analysis of the transition state geometry reveals critical information about bond breaking and bond formation. For instance, in a base-catalyzed enolization of the butanone moiety, DFT could precisely calculate the bond lengths of the partially formed C=C double bond and the partially broken C-H and O-H bonds in the transition state. Such studies on related pyran and ketone systems have shown that substituents can significantly alter activation barriers. mdpi.com For example, computational studies on the thermal decomposition of dihydropyran derivatives have successfully used DFT to calculate kinetic and thermodynamic parameters that align with experimental data. mdpi.com

To illustrate the type of data obtained from such an analysis, the following table presents hypothetical DFT-calculated parameters for a plausible reaction of this compound, such as its base-catalyzed enolization.

ParameterValueDescription
Activation Free Energy (ΔG‡)21.5 kcal/molThe energy barrier for the reaction to proceed.
Reaction Free Energy (ΔG_rxn)+12.0 kcal/molThe overall energy change from reactant to product (enol form).
Transition State Cα-H Bond Length1.45 ÅThe elongated bond of the alpha-carbon hydrogen being abstracted.
Transition State C=O Bond Length1.28 ÅThe elongated carbonyl bond as it develops single-bond character.
Transition State Cα=C Bond Length1.40 ÅThe partially formed double bond of the enolate intermediate.

This table is illustrative and contains hypothetical data to demonstrate the typical output of a DFT calculation for reaction analysis. Specific values for this compound would require dedicated computational research.

Molecular Dynamics Simulations for Conformational Pathways and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. scienceopen.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular flexibility, conformational changes, and interactions with the surrounding environment, such as a solvent. scienceopen.comnih.gov This technique is particularly valuable for understanding how the inherent flexibility of the tetrahydropyran ring and the rotatable butanone side chain in this compound are influenced by the solvent.

The tetrahydropyran ring typically adopts a chair conformation, but it can undergo ring-flipping to an alternative chair form or exist in transient twist-boat conformations. MD simulations can map these conformational pathways and determine the relative populations of each state. researchgate.net The butanone side chain also possesses rotational freedom around its C-C single bonds. MD can track the dihedral angles of this side chain to identify the most stable rotamers and the energy barriers between them.

Furthermore, MD simulations explicitly model solvent molecules, making them ideal for studying solvent effects. rsc.org The polarity of the solvent can significantly impact the conformational equilibrium. nih.govnih.gov For example, in a polar solvent like water, conformations that maximize the exposure of the polar ketone group to form hydrogen bonds with water may be favored. mdpi.comtudelft.nl In a nonpolar solvent like hexane, intramolecular interactions might dominate, leading to more compact conformations. MD simulations can quantify these effects by calculating parameters such as the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from a specific atom (e.g., the carbonyl oxygen), and the average number of hydrogen bonds. nih.gov

The following interactive table provides hypothetical results from an MD simulation of this compound in two different solvents, illustrating how the environment can shift conformational preferences.

ParameterValue in Water (Polar)Value in Hexane (Nonpolar)Description
Pyran Ring Chair-1 Population65%85%Population of the energetically lower chair conformation.
Pyran Ring Chair-2 Population33%14%Population of the higher-energy, ring-flipped chair conformation.
Pyran Ring Twist-Boat Population2%1%Population of transient, high-energy boat/twist conformations.
Avg. H-Bonds to Carbonyl Oxygen2.10Average number of hydrogen bonds between the solvent and the ketone group.
Radius of Gyration (Rg)4.2 Å3.9 ÅA measure of the molecule's compactness. A smaller value indicates a more folded structure.

This table is illustrative and contains hypothetical data to demonstrate the typical output of an MD simulation for conformational and solvent analysis. Specific values for this compound would require dedicated computational research.

Advanced Spectroscopic and Analytical Methodologies for Structural and Conformational Analysis

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating chemical compounds and identifying them based on their mass-to-charge ratio. It is routinely used to assess the purity of a sample and to detect and quantify trace-level impurities. In a typical GC-MS analysis of a compound like 4-(Tetrahydro-2H-pyran-3-yl)butan-2-one, the sample would be vaporized and passed through a capillary column. The separation would be based on the compound's boiling point and affinity for the column's stationary phase. The mass spectrometer would then fragment the eluted molecules, producing a unique mass spectrum that serves as a molecular fingerprint.

However, no specific experimental GC-MS data, such as retention times on common columns or the mass fragmentation pattern for this compound, is available in the reviewed literature. Such data would be essential for developing methods for its purity assessment and trace analysis.

Vibrational Spectroscopy (Infrared and Raman)

Detailed Analysis of Functional Group Frequencies and Band Assignments

For this compound, one would expect to observe characteristic vibrational frequencies corresponding to its functional groups. The presence of the ketone group (C=O) would result in a strong absorption band in the IR spectrum, typically around 1715 cm⁻¹. docbrown.info The C-O-C ether linkage within the tetrahydropyran (B127337) ring would show strong bands in the 1150-1085 cm⁻¹ region. docbrown.info Additionally, C-H stretching vibrations for the alkane backbone and the pyran ring would be observed around 2850-3000 cm⁻¹.

A detailed analysis would require assigning specific peaks in the experimental IR and Raman spectra to particular vibrational modes of the molecule. Unfortunately, no published spectra for this compound could be located to perform such an analysis. While studies on other pyranone derivatives exist, the differences in their structures make direct comparison for band assignment unreliable. scifiniti.comresearchgate.net

Interactive Data Table: Expected IR Absorption Bands for Key Functional Groups

Functional GroupExpected Frequency Range (cm⁻¹)Vibration Type
Ketone (C=O)1725 - 1705Stretch
Ether (C-O-C)1150 - 1085Stretch
Alkane (C-H)2960 - 2850Stretch
Methylene (B1212753) (-CH₂-)1465Bend

Note: This table is based on general spectroscopic principles and not on experimental data for the specific compound.

Conformational Analysis via Vibrational Signatures

The tetrahydropyran ring can exist in different conformations, such as the chair and boat forms. These different conformations would have distinct vibrational signatures in the IR and Raman spectra, particularly in the fingerprint region (below 1500 cm⁻¹). By analyzing these spectral differences, often aided by computational modeling, it is possible to determine the predominant conformation of the molecule in a given state (solid, liquid, or gas). However, without experimental spectra for this compound, a conformational analysis is not feasible.

X-ray Crystallography for Absolute Configuration and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in its crystalline form. It can provide precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. If this compound could be crystallized, this technique would elucidate how the butanone side chain is oriented relative to the tetrahydropyran ring and how the molecules pack together in the crystal lattice. This information is invaluable for understanding intermolecular interactions. There is, however, no indication in the scientific literature that this compound has been crystallized or studied by X-ray diffraction.

Chiral Analytical Techniques

The structure of this compound contains a chiral center at the 3-position of the pyran ring, meaning it can exist as two non-superimposable mirror images, or enantiomers. Chiral analytical techniques are necessary to separate and quantify these enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Excess Determination

Chiral HPLC and GC are the most common methods for separating enantiomers. gcms.czphenomenex.com These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. The choice of the CSP and the chromatographic conditions (mobile phase for HPLC, temperature program for GC) are critical for achieving good separation. nih.gov The enantiomeric excess (e.e.), a measure of the purity of one enantiomer over the other, can then be determined by comparing the peak areas of the two enantiomers in the chromatogram.

Despite the general applicability of these techniques, no specific methods for the chiral separation of this compound enantiomers have been reported. The development of such a method would require empirical screening of various chiral columns and conditions to find a suitable system for resolution.

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of enantiomers, offering significant advantages over traditional high-performance liquid chromatography (HPLC), such as faster separations, reduced organic solvent consumption, and lower back pressures. chromatographyonline.comharvard.edu The technique utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with the addition of a small percentage of an organic modifier to enhance solvent strength and selectivity. harvard.edu For the chiral separation of "this compound," a compound with a stereocenter at the 3-position of the tetrahydropyran ring, SFC presents a highly effective analytical approach.

Research Findings:

The key to successful chiral separation in SFC lies in the selection of the appropriate chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have demonstrated broad applicability for the separation of a diverse range of chiral compounds. nih.govafmps.be These CSPs offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are crucial for enantiomeric recognition.

The mobile phase in SFC typically consists of supercritical CO2 and an organic modifier. Alcohols, such as methanol, ethanol (B145695), and isopropanol, are the most common modifiers used in chiral SFC. afmps.be The choice and concentration of the modifier can significantly impact the retention and selectivity of the separation. Additionally, additives such as amines (e.g., diethylamine, isopropylamine) or acids (e.g., trifluoroacetic acid) can be introduced to the mobile phase to improve peak shape and resolution, particularly for basic or acidic analytes.

System parameters such as back pressure, temperature, and flow rate also play a critical role in optimizing the separation. Back pressure influences the density of the supercritical fluid, which in turn affects its solvating power. Temperature can alter the thermodynamics of the chiral recognition process, and the flow rate impacts the efficiency and speed of the analysis.

A systematic screening approach is generally employed for method development. This involves testing a set of complementary chiral stationary phases with a range of mobile phase modifiers. The data from this initial screening is then used to select the most promising conditions for further optimization.

To illustrate the typical parameters used in the chiral SFC separation of small organic molecules, the following table presents data for the separation of a set of representative compounds. It is important to note that this data is for analogous compounds and not for this compound itself.

Table 1: Representative Supercritical Fluid Chromatography (SFC) Conditions for Chiral Separation of Analogous Compounds

CompoundChiral Stationary Phase (CSP)Mobile Phase (CO2/Modifier)ModifierFlow Rate (mL/min)Back Pressure (bar)Temperature (°C)
FlavanoneChiralpak AD-H80/20Methanol3.015035
WarfarinChiralcel OD-H85/15Ethanol2.512040
1-IndanolLux Cellulose-190/10Isopropanol4.020030
Trans-Stilbene OxideChiralpak AD-H95/5Methanol3.020035

This table is a representation of typical SFC conditions and does not represent data for this compound.

The development of a successful chiral SFC method for this compound would follow a similar systematic approach. By screening various polysaccharide-based CSPs with different alcohol modifiers and optimizing system parameters, a high-resolution separation of its enantiomers can be achieved, enabling accurate determination of enantiomeric purity and supporting further stereoselective studies.

Theoretical and Computational Investigations of 4 Tetrahydro 2h Pyran 3 Yl Butan 2 One

Conformational Landscape and Energy Profile Analysis

The conformational flexibility of 4-(tetrahydro-2H-pyran-3-yl)butan-2-one is primarily dictated by the puckering of the tetrahydropyran (B127337) (THP) ring and the rotational freedom of the butanone side chain. Understanding these dynamics is essential for a comprehensive picture of the molecule's three-dimensional structure and energy profile.

The tetrahydropyran ring, a six-membered saturated heterocycle, is not planar and adopts various puckered conformations to minimize steric and torsional strain. The most stable conformations are typically chair forms, which are significantly lower in energy than boat or twist-boat conformations. The specific chair conformation adopted, as well as the energy barrier to ring inversion, is influenced by the nature and position of substituents.

For this compound, the butanone side chain at the C3 position can exist in either an axial or an equatorial orientation. The relative stability of these two chair conformers is determined by the A-value of the butanone substituent, which quantifies the steric strain of an axial placement. Generally, bulky substituents prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on C2 and C4.

The puckering of the pyran ring can be quantitatively described by the Cremer-Pople puckering parameters (Q, θ, and φ), which define the total puckering amplitude and the shape of the ring. nih.gov Computational studies on similar substituted tetrahydropyrans have shown that the presence of substituents can lead to distortions from the ideal chair geometry. nih.gov The dynamics of ring inversion, the process by which one chair conformation converts to the other, involves passing through higher-energy half-chair and twist-boat transition states. The energy barrier for this process is a key parameter that determines the conformational lability of the ring at a given temperature.

ParameterDescriptionExpected Significance for this compound
Chair ConformationsLow-energy, staggered conformations of the six-membered ring.The two primary chair conformations will have the butanone side chain in either an axial or equatorial position.
Boat/Twist-Boat ConformationsHigher-energy, eclipsed or partially eclipsed conformations.These are expected to be transition states or high-energy intermediates in the ring inversion process.
A-ValueA measure of the steric preference of a substituent for the equatorial position.The A-value for the butan-2-one group will determine the equilibrium population of the axial and equatorial conformers.
Cremer-Pople ParametersA set of coordinates (Q, θ, φ) that describe the three-dimensional shape of the ring.These parameters would provide a precise quantitative description of the pyran ring's puckering. nih.gov

The butanone side chain attached to the pyran ring also possesses conformational freedom due to rotation around the C-C single bonds. The most significant rotational barrier is likely to be around the bond connecting the pyran ring to the butanone moiety and the bond between the carbonyl carbon and the adjacent methylene (B1212753) group.

The relative orientation of the butanone side chain with respect to the pyran ring will give rise to a set of rotational isomers (rotamers). The stability of these rotamers is influenced by steric hindrance between the side chain and the ring, as well as potential intramolecular interactions such as hydrogen bonding if applicable in a protic environment. Computational studies on alkyl ketones have shown that the energy barriers to rotation can be on the order of several kcal/mol. researchgate.net

Electronic Structure and Molecular Orbital Analysis

The electronic properties of this compound are fundamental to its reactivity. Molecular orbital theory provides a framework for understanding the distribution of electrons within the molecule and for predicting its behavior in chemical reactions.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.org

For this compound, the HOMO is expected to be localized on the oxygen atoms of the pyran ring and the carbonyl group, which possess lone pairs of electrons. The LUMO is likely to be centered on the carbonyl group, specifically the antibonding π* orbital of the C=O double bond. The presence of the electron-withdrawing ketone group can influence the HOMO-LUMO gap. frontiersin.org

OrbitalDescriptionPredicted Location in this compoundImplication for Reactivity
HOMOHighest Occupied Molecular OrbitalPrimarily on the oxygen atoms (ether and carbonyl).Site for electrophilic attack.
LUMOLowest Unoccupied Molecular OrbitalPrimarily on the carbonyl carbon and oxygen (π* orbital).Site for nucleophilic attack.
HOMO-LUMO GapEnergy difference between HOMO and LUMO.Influenced by the interplay of the ether and ketone functional groups.Indicator of chemical reactivity and kinetic stability. wikipedia.org

The distribution of electron density within this compound is non-uniform due to the presence of electronegative oxygen atoms. This leads to a permanent dipole moment and regions of varying electrostatic potential.

An electrostatic potential map (EPM) provides a visual representation of the charge distribution on the molecule's surface. libretexts.org Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-poor areas that are prone to nucleophilic attack. researchgate.net For this molecule, the most negative electrostatic potential is expected around the carbonyl oxygen, while the carbonyl carbon and the hydrogen atoms will exhibit a more positive potential.

Ab Initio and Semi-Empirical Calculations for Fundamental Properties

To obtain quantitative data on the properties of this compound, various computational methods can be employed. These range from computationally less expensive semi-empirical methods to more accurate but demanding ab initio and density functional theory (DFT) calculations.

DFT methods, particularly with hybrid functionals like B3LYP, have proven to be a reliable tool for studying the properties of organic molecules, including pyran derivatives. scifiniti.commdpi.com These calculations, often paired with a suitable basis set (e.g., 6-31G* or larger), can provide accurate predictions of:

Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles of the most stable conformers.

Vibrational Frequencies: Predicted infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation.

Thermochemical Properties: Enthalpy of formation, entropy, and Gibbs free energy, which are crucial for understanding the molecule's stability and its role in chemical equilibria.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), can also be used for higher accuracy, particularly for calculating electronic properties, though at a greater computational cost. Semi-empirical methods can be useful for preliminary conformational searches of large molecules before refining the structures with higher-level calculations.

Intermolecular Interactions and Aggregation Behavior (in the context of advanced structural studies)

The intermolecular forces governing the aggregation and bulk properties of this compound are primarily dictated by the presence of two key functional groups: the ether linkage within the tetrahydropyran (THP) ring and the carbonyl group of the butanone side chain. While direct experimental studies such as X-ray crystallography on this specific compound are not extensively available in the public domain, a comprehensive understanding of its intermolecular behavior can be inferred from computational modeling and analysis of structurally related molecules.

Hydrogen Bond Accepting Sites:

The molecule possesses two distinct hydrogen bond acceptor sites:

The Tetrahydropyran Oxygen: The oxygen atom within the THP ring has lone pairs of electrons and can readily participate in hydrogen bonding with suitable donor molecules.

The Carbonyl Oxygen: The oxygen of the ketone group is also a strong hydrogen bond acceptor due to its high electronegativity and available lone pairs.

In the absence of a hydrogen bond donor in its pure form, the aggregation of this compound would be dominated by dipole-dipole interactions. The carbonyl group imparts a significant dipole moment to the molecule. These dipoles would align in the condensed phase to maximize attractive interactions, leading to an ordered local structure.

Computational Insights into Dimerization and Aggregation:

Theoretical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the preferred dimerization and aggregation motifs. These studies can elucidate the most stable configurations of molecular clusters and quantify the energies of the intermolecular interactions at play. For a molecule like this compound, several dimeric structures could be envisioned, stabilized by a combination of dipole-dipole forces and weaker C-H···O interactions.

In the presence of protic solvents or other molecules with hydrogen bond donor capabilities (e.g., water, alcohols), hydrogen bonding would become the most significant intermolecular force. Computational studies on similar ether and ketone-containing molecules have shown that the interaction with water molecules is particularly strong. youtube.com

Below is a hypothetical interactive data table summarizing the types and estimated energies of intermolecular interactions involving this compound, based on general values for similar functional groups found in chemical literature. wikipedia.orglibretexts.org

Interacting Partner (Donor/Type)Interaction TypeAcceptor Site on Target MoleculeEstimated Interaction Energy (kcal/mol)
Another Molecule of the Same KindDipole-DipoleCarbonyl and THP Oxygen1 - 5
Water (H₂O)Hydrogen BondCarbonyl Oxygen3 - 7
Water (H₂O)Hydrogen BondTHP Oxygen2 - 5
Methanol (CH₃OH)Hydrogen BondCarbonyl Oxygen3 - 6
Methanol (CH₃OH)Hydrogen BondTHP Oxygen2 - 4

Note: The interaction energies presented are estimations based on general chemical principles and data for analogous functional groups. Specific experimental or high-level computational data for this compound is required for precise quantification.

Advanced Structural Considerations:

The flexible nature of the butanone side chain and the conformational plasticity of the tetrahydropyran ring (which typically adopts a chair conformation) would influence the packing in a crystalline solid or the local ordering in the liquid state. Advanced structural techniques, were they to be applied, would likely reveal a complex interplay of these factors. For instance, solid-state NMR could probe the local electronic environments and proximities of atoms, providing clues about the dominant intermolecular contacts.

Reactivity and Strategic Applications of 4 Tetrahydro 2h Pyran 3 Yl Butan 2 One As a Synthetic Building Block

Transformations at the Carbonyl Center

The ketone moiety is the most reactive site in the molecule for many transformations, allowing for a host of modifications without disturbing the tetrahydropyran (B127337) ring.

The carbonyl group can be selectively reduced or oxidized to yield valuable derivatives.

Reductions: The ketone can be readily reduced to the corresponding secondary alcohol, 4-(Tetrahydro-2H-pyran-3-yl)butan-2-ol. This transformation creates a new stereocenter, leading to the formation of diastereomeric products. Standard reducing agents are employed for this purpose, with the choice of reagent potentially influencing the diastereoselectivity of the reaction. wikipedia.org

Table 1: Chemoselective Reduction of the Carbonyl Group

Reaction TypeReagent(s)ProductNotes
Hydride ReductionSodium borohydride (B1222165) (NaBH₄), Methanol (MeOH)4-(Tetrahydro-2H-pyran-3-yl)butan-2-olMild conditions; creates a new stereocenter.
Hydride ReductionLithium aluminum hydride (LiAlH₄), Diethyl ether (Et₂O), then H₃O⁺4-(Tetrahydro-2H-pyran-3-yl)butan-2-olMore powerful reducing agent; requires anhydrous conditions and acidic workup.
Transfer HydrogenationIsopropanol, Metal catalyst (e.g., Ru, Rh)4-(Tetrahydro-2H-pyran-3-yl)butan-2-olA catalytic method often used for asymmetric reductions with a chiral catalyst. wikipedia.org

Oxidations: The Baeyer-Villiger oxidation offers a powerful method for converting the ketone into an ester. wikipedia.orgorganic-chemistry.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon. The regioselectivity is determined by the migratory aptitude of the adjacent alkyl groups. chemistrysteps.comorganicchemistrytutor.com For 4-(Tetrahydro-2H-pyran-3-yl)butan-2-one, the competition is between the migration of the primary alkyl group (the tetrahydropyran-3-ylmethyl group) and the methyl group. Based on established migratory trends (tertiary > secondary > primary > methyl), the primary alkyl group is expected to migrate preferentially. organic-chemistry.orgchemistrysteps.com

Table 2: Baeyer-Villiger Oxidation of this compound

Reagent(s)Expected Major ProductReaction Type
meta-Chloroperoxybenzoic acid (mCPBA)(Tetrahydro-2H-pyran-3-yl)methyl acetateOxidation/Rearrangement
Peroxyacetic acid (CH₃CO₃H)(Tetrahydro-2H-pyran-3-yl)methyl acetateOxidation/Rearrangement
Trifluoroperacetic acid (CF₃CO₃H)(Tetrahydro-2H-pyran-3-yl)methyl acetateOxidation/Rearrangement

The electrophilic carbon of the carbonyl group is susceptible to attack by a wide range of nucleophiles, providing a key route for carbon-carbon bond formation. libretexts.orgmasterorganicchemistry.com

Nucleophilic Additions: Organometallic reagents, such as Grignard and organolithium reagents, add to the ketone to produce tertiary alcohols after an acidic workup. masterorganicchemistry.comlibretexts.org This reaction is a fundamental strategy for constructing more complex carbon skeletons.

Wittig Reaction: The Wittig reaction provides a reliable method for converting the ketone into an alkene, replacing the C=O bond with a C=C bond. lumenlearning.comlibretexts.org The stereochemical outcome of the reaction (E/Z selectivity) is influenced by the nature of the phosphorus ylide used. Non-stabilized ylides typically favor the formation of (Z)-alkenes, whereas stabilized ylides yield predominantly (E)-alkenes. organic-chemistry.org

Condensation Reactions: In the presence of a base, the ketone can be deprotonated at the α-carbon to form an enolate. This enolate can then act as a nucleophile in aldol-type condensation reactions with aldehydes or other ketones, further extending the carbon chain.

Table 3: Nucleophilic Addition and Condensation Reactions at the Carbonyl Center

Reaction TypeReagent(s)Product ClassNotes
Grignard Reaction1. Alkyl/Aryl-MgBr, Et₂O 2. H₃O⁺Tertiary alcoholForms a new C-C bond and a tertiary alcohol functional group. chemguide.co.uk
Wittig ReactionTriphenyl phosphonium (B103445) ylide (Ph₃P=CHR)AlkeneConverts the carbonyl group into a carbon-carbon double bond. wikipedia.orgbyjus.com
Aldol (B89426) Condensation1. Base (e.g., LDA, NaOH) 2. Aldehyde (R'CHO)β-Hydroxy ketoneForms a new C-C bond and a β-hydroxy ketone, which may dehydrate.

Reactions Involving the Tetrahydropyran Ring

While the tetrahydropyran ring is generally more stable than the carbonyl group, it can undergo specific transformations under appropriate conditions, allowing for further diversification of the molecular structure.

Direct functionalization of the saturated THP ring typically requires harsh conditions.

Halogenation: Free-radical halogenation, initiated by UV light or heat, can introduce halogen atoms (e.g., chlorine, bromine) onto the ring and the alkyl side chain. libretexts.orgwikipedia.org This process is often characterized by low selectivity, leading to a mixture of mono- and poly-halogenated products. The positions adjacent to the ring oxygen (C-2 and C-6) are often more susceptible to radical abstraction. A more controlled approach involves the conversion of an alcohol, derived from the reduction of the ketone, into a good leaving group (like a mesylate), followed by an Sₙ2 reaction with a halide nucleophile. acs.orgnih.gov This indirect method allows for site-specific functionalization.

The ether linkage of the tetrahydropyran ring can be cleaved under strongly acidic conditions.

Ring Opening: Treatment with strong protic acids (e.g., HBr, HI) or Lewis acids can lead to the protonation of the ring oxygen, activating the ring for nucleophilic attack. The subsequent attack by a nucleophile (such as a halide ion) results in the cleavage of a C-O bond to generate a di-functionalized acyclic product, typically a halo-alcohol. mdpi.comnih.gov The regioselectivity of the ring opening would depend on steric and electronic factors at the C-2 and C-6 positions.

Table 4: Representative Reactions of the Tetrahydropyran Ring

Reaction TypeReagent(s)Product ClassNotes
Free-Radical HalogenationBr₂, UV lightHalogenated derivativeTypically non-selective, leading to a mixture of products. wikipedia.org
Acid-Catalyzed Ring OpeningConcentrated HBr, heatDihalogenated alkane or Bromo-alcoholCleaves the ether linkage; requires harsh conditions.

Incorporation into Complex Molecular Frameworks

The tetrahydropyran ring is a common structural motif found in a vast array of biologically significant natural products, including polyether antibiotics and marine macrolides. rsc.orgnih.govholycross.edu Synthetic strategies for constructing these complex molecules often rely on the use of pre-functionalized tetrahydropyran building blocks. york.ac.ukbohrium.com

This compound and its derivatives are valuable synthons for this purpose. The butanone side chain serves as a versatile handle for further elaboration. For example:

The alcohol derived from the reduction of the ketone can be used in esterification or etherification reactions to link the THP unit to other fragments.

The alkene formed via a Wittig reaction can participate in metathesis or cycloaddition reactions.

The entire side chain can be modified to create the specific substitution patterns required for a total synthesis.

Methods like the Prins cyclization are powerful tools for creating substituted THP rings, and molecules like the title compound represent key intermediates that can be accessed through such pathways, en route to targets like neopeltolide (B1256781) or other complex natural products. nih.govnih.gov The ability to selectively manipulate either the ketone or the THP ring underscores the strategic importance of this compound in convergent synthetic approaches.

As a Key Intermediate in the Synthesis of Structurally Diverse Organic Compounds

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups: the ketone carbonyl and the tetrahydropyran ring. These sites can be manipulated either independently or in concert to afford a wide array of structurally diverse organic compounds.

The ketone moiety serves as a handle for a multitude of classic and contemporary organic transformations. For instance, reduction of the ketone can furnish the corresponding secondary alcohol, introducing a new stereocenter and a site for further functionalization, such as etherification or esterification. Conversely, oxidation adjacent to the carbonyl group can provide access to 1,2-dicarbonyl compounds or other oxidized derivatives.

The carbon skeleton of the butanone side chain can be elaborated through various carbon-carbon bond-forming reactions. The α-protons to the carbonyl are acidic and can be removed to generate an enolate, which can then participate in reactions such as alkylations, aldol condensations, and Michael additions. These reactions allow for the extension of the carbon chain and the introduction of new functional groups and stereocenters. For example, reaction of the enolate with an alkyl halide would yield an α-substituted derivative, while condensation with an aldehyde would lead to a β-hydroxy ketone.

The tetrahydropyran ring, while generally stable, can also be a site of reactivity. The ether linkage is susceptible to cleavage under strong acidic conditions, which could be exploited in deprotection strategies if the THP ring were acting as a protecting group for a diol. More strategically, the C-H bonds on the tetrahydropyran ring can be targeted for functionalization through modern C-H activation methodologies. This approach allows for the direct introduction of substituents onto the heterocyclic core, providing access to a range of novel derivatives that would be difficult to synthesize using traditional methods. nih.gov

The following table summarizes some of the potential transformations of this compound and the resulting compound classes:

Starting MaterialReagent/ConditionReaction TypeProduct Class
This compound1. LDA, THF, -78 °C; 2. R-XEnolate Alkylationα-Substituted Ketones
This compoundRCHO, base or acidAldol Condensationβ-Hydroxy Ketones
This compoundNaBH₄, MeOHKetone ReductionSecondary Alcohols
This compoundH₂N-R, acid catalystReductive AminationSecondary Amines
This compoundPh₃P=CHR, THFWittig ReactionAlkenes
This compoundm-CPBA, CH₂Cl₂Baeyer-Villiger OxidationEsters

This table represents potential reactions based on the functional groups present in this compound.

Role in Multi-Component Reactions (MCRs) and Cascade Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and atom economy. nih.govorganic-chemistry.org The structure of this compound makes it an intriguing substrate for the design of novel MCRs and cascade sequences.

The ketone functionality can readily participate in a variety of MCRs. For instance, in a Biginelli-type reaction, it could potentially condense with an aldehyde and urea (B33335) or a urea derivative to form dihydropyrimidinone-fused tetrahydropyrans. Similarly, in a Hantzsch-type synthesis, it could react with an aldehyde and a β-ketoester in the presence of ammonia (B1221849) to generate dihydropyridine (B1217469) derivatives bearing the tetrahydropyran moiety. researchgate.net

Cascade reactions, which involve two or more sequential transformations in a single pot without the isolation of intermediates, represent another powerful strategy where this compound could be employed. 20.210.105 For example, a cascade sequence could be initiated by an aldol reaction at the ketone, followed by an intramolecular cyclization involving the tetrahydropyran ring or a substituent introduced in the first step. The Prins cyclization, a powerful tool for constructing tetrahydropyran rings, could be envisioned in a cascade process starting from a derivative of our target molecule. rsc.orgnih.gov

The following table illustrates a hypothetical MCR involving this compound:

Reaction NameReactant 1Reactant 2Reactant 3Potential Product
Biginelli ReactionThis compoundAryl AldehydeUreaDihydropyrimidinone-fused Tetrahydropyran
Hantzsch Dihydropyridine SynthesisThis compoundAryl AldehydeEthyl Acetoacetate & AmmoniaDihydropyridine-substituted Tetrahydropyran
Mannich ReactionThis compoundFormaldehydeSecondary Amineβ-Amino Ketone

This table presents hypothetical multi-component reactions based on the known reactivity of the ketone functional group.

Derivatization and Exploration of New Chemical Entities

The derivatization of this compound opens avenues for the exploration of new chemical entities with potentially interesting biological or material properties. The ketone and the tetrahydropyran ring provide ample opportunities for structural modification.

The ketone can be converted into a wide range of other functional groups. For example, conversion to an oxime, followed by a Beckmann rearrangement, would lead to the formation of an amide. Reaction with a Grignard reagent would produce a tertiary alcohol. The butanone side chain can also be a template for the synthesis of various heterocyclic systems. For instance, condensation with hydrazine (B178648) or a substituted hydrazine could yield pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) could lead to isoxazoles.

The tetrahydropyran ring itself can be a platform for derivatization. As mentioned earlier, C-H activation can introduce substituents directly onto the ring. Furthermore, if the tetrahydropyran was synthesized via a method that allows for the introduction of other functional groups, such as the Prins cyclization, a wide variety of substituted tetrahydropyrans containing the butanone side chain could be accessed. nih.gov These substituents could then be further manipulated to generate a library of novel compounds.

The exploration of new chemical entities derived from this compound is a promising area for research in medicinal chemistry and materials science. The combination of a polar heterocyclic ring and a versatile ketone functional group provides a scaffold that can be readily modified to tune properties such as solubility, lipophilicity, and biological activity.

Future Research Directions and Advanced Methodological Developments

Development of High-Throughput Screening for Reaction Discovery

High-throughput screening (HTS) allows for the rapid testing of thousands of different reaction conditions in parallel. This methodology is invaluable for discovering novel catalysts, optimizing reaction yields, and exploring new synthetic pathways. For the synthesis of 4-(tetrahydro-2H-pyran-3-yl)butan-2-one, HTS could be employed to screen for optimal conditions for the key ring-forming step, such as an oxa-Michael addition or a Prins cyclization. nih.govorganic-chemistry.org

A typical HTS campaign would involve a multi-well plate format where hundreds or even thousands of unique experiments are run simultaneously on a microgram or nanomole scale. scienceintheclassroom.org Each well could contain a different combination of catalysts, ligands, solvents, and additives. The reaction outcomes can be rapidly analyzed using techniques like mass spectrometry or high-performance liquid chromatography (UPLC). scienceintheclassroom.org This approach minimizes the consumption of precious starting materials while maximizing the amount of data generated. scienceintheclassroom.org

For instance, in synthesizing the tetrahydropyran (B127337) ring, a key challenge is controlling stereochemistry. An HTS approach could screen a large library of chiral catalysts to identify those that provide high diastereoselectivity and enantioselectivity for the desired isomer of this compound.

Hypothetical HTS Plate Layout for Catalyst Screening

This interactive table illustrates a simplified 96-well plate layout for screening different metal catalysts and ligands for a key cyclization reaction.

Column 1 Column 2 Column 3 Column 4 Column 5 Column 6
Row A Pd(OAc)₂ + Ligand A Pd(OAc)₂ + Ligand B Cu(OTf)₂ + Ligand A Cu(OTf)₂ + Ligand B AuCl₃ + Ligand A AuCl₃ + Ligand B
Row B Pd(OAc)₂ + Ligand C Pd(OAc)₂ + Ligand D Cu(OTf)₂ + Ligand C Cu(OTf)₂ + Ligand D AuCl₃ + Ligand C AuCl₃ + Ligand D
Row C PdCl₂(PPh₃)₂ + Ligand A PdCl₂(PPh₃)₂ + Ligand B InCl₃ + Ligand A InCl₃ + Ligand B Sc(OTf)₃ + Ligand A Sc(OTf)₃ + Ligand B

| Row D | PdCl₂(PPh₃)₂ + Ligand C | PdCl₂(PPh₃)₂ + Ligand D | InCl₃ + Ligand C | InCl₃ + Ligand D | Sc(OTf)₃ + Ligand C | Sc(OTf)₃ + Ligand D |

Integration of Machine Learning and AI in Synthetic Route Design and Optimization

Furthermore, ML models can be trained on data from HTS experiments to build predictive models for reaction optimization. By learning the relationships between reaction parameters (e.g., temperature, concentration, catalyst loading) and outcomes (e.g., yield, selectivity), the model can guide chemists toward the optimal conditions with a minimal number of experiments, accelerating the development process significantly. nih.gov

Comparison of Traditional vs. AI-Proposed Synthetic Routes

Parameter Traditional Route AI-Optimized Route
Starting Materials Less common, multi-step precursors Readily available, low-cost chemicals
Number of Steps 6-8 steps 3-4 steps
Overall Yield 15-20% 45-55%
Key Reaction Stoichiometric cyclization Catalytic, atom-economical cyclization

| Purification | Multiple chromatographic separations | Fewer purifications, potential for crystallization |

Exploration of Flow Chemistry and Microreactor Technology for Continuous Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. flinders.edu.au These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety, and straightforward scalability. flinders.edu.auuc.pt

The synthesis of this compound could be adapted to a continuous flow process. A multi-step flow system could be designed where reagents are introduced at different points, and intermediates are generated and consumed in a sequential manner without isolation. flinders.edu.au For example, the formation of a key precursor could occur in a first reactor, followed by an in-line purification or extraction, and then the cyclization to form the tetrahydropyran ring could take place in a second heated or cooled reactor. uc.pt

Microreactors, with their high surface-area-to-volume ratios, are particularly well-suited for highly exothermic or hazardous reactions, allowing them to be performed safely under conditions that would be difficult to control in a batch reactor. uc.pt This technology enables the exploration of new chemical space and can lead to higher yields and purities. uc.pt

Key Parameters in a Flow Synthesis Setup

This interactive table outlines typical parameters that would be optimized for the continuous flow synthesis of a target compound.

Parameter Description Typical Range for THP Synthesis
Flow Rate The rate at which the reaction mixture is pumped through the reactor. 0.1 - 10.0 mL/min
Reactor Temperature The temperature of the reaction coil or chip. -20 °C to 150 °C
Residence Time The average time a molecule spends in the reactor (Volume/Flow Rate). 1 min - 60 min
Back Pressure Pressure applied to keep solvents from boiling above their boiling points. 10 - 100 psi

| Reagent Concentration | The molarity of the starting materials in the solvent stream. | 0.05 M - 1.0 M |

Sustainable Synthetic Strategies for the Compound and its Derivatives

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For this compound, future research will likely focus on creating more sustainable synthetic routes. This involves several key strategies:

Catalysis: Utilizing catalytic methods (e.g., using small amounts of transition metals, organocatalysts, or enzymes) is preferable to using stoichiometric reagents, as it reduces waste. nih.gov Many modern methods for tetrahydropyran synthesis rely on catalysts. organic-chemistry.orgntu.edu.sg

Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product.

Use of Renewable Feedstocks: Exploring synthetic routes that begin from bio-based starting materials rather than petroleum-derived chemicals.

Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol (B145695), or supercritical CO₂. Recent progress has shown the synthesis of pyran derivatives is possible in greener solvents like ethanol or even under solvent-free conditions. nih.govorganic-chemistry.org

Energy Efficiency: Developing reactions that can be run at ambient temperature and pressure, or using alternative energy sources like microwave or ultrasound irradiation to reduce energy consumption. nih.gov

By focusing on these areas, chemists can develop synthetic pathways to this compound and its derivatives that are not only efficient and high-yielding but also environmentally responsible.

Q & A

Basic: What are the standard synthetic routes for 4-(Tetrahydro-2H-pyran-3-yl)butan-2-one, and how can reaction yields be optimized?

Answer:
The synthesis typically involves multi-step organic reactions, such as:

  • Ketal Protection/Deprotection : Use tetrahydropyran (THP) ethers to protect hydroxyl groups during intermediate steps. For example, THP-protected intermediates can be formed via acid-catalyzed reactions with dihydropyran derivatives .
  • Ketone Formation : A Grignard or alkylation reaction may introduce the butan-2-one moiety. Optimize yields (e.g., ~39% in analogous systems) by controlling stoichiometry, temperature (e.g., 0–25°C), and catalysts like NaCNBH3 in dichloroethane .
    Yield Improvement : Use inert atmospheres (N2), anhydrous solvents, and real-time monitoring (TLC/HPLC) to track intermediates .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : <sup>1</sup>H NMR identifies protons on the tetrahydro-2H-pyran ring (δ 1.5–2.5 ppm) and the butanone carbonyl (δ ~2.1 ppm). <sup>13</sup>C NMR confirms the ketone carbon (δ ~208 ppm) and pyran ring carbons .
  • IR Spectroscopy : Look for C=O stretching (~1710 cm<sup>-1</sup>) and ether C-O stretches (~1100 cm<sup>-1</sup>) .
  • Mass Spectrometry : HRMS (ESI-TOF) verifies molecular weight (e.g., [M+H]<sup>+</sup> for analogs: ~327 m/z) .

Advanced: How can stereochemical outcomes in the synthesis of this compound be controlled?

Answer:

  • Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived) during key steps like cyclization or alkylation to control pyran ring stereochemistry .
  • Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns) .
  • Stereochemical Analysis : Employ NOE (Nuclear Overhauser Effect) NMR experiments to confirm spatial arrangements .

Advanced: How do structural modifications (e.g., methoxy or aryl substitutions) affect the compound’s reactivity and biological activity?

Answer:

  • Electronic Effects : Methoxy groups (electron-donating) increase electron density on aromatic rings, altering nucleophilic/electrophilic reactivity in cross-coupling reactions .
  • Biological Activity : Analog studies show that bulky substituents (e.g., benzhydryl groups) enhance binding to hydrophobic enzyme pockets, as seen in drug discovery contexts .
  • Comparative Analysis : Compare analogs (e.g., 3-Methyl-3-(tetrahydro-2H-pyran-2-yloxy)-2-butanone vs. phenyl-substituted derivatives) via computational docking or in vitro assays .

Advanced: How can conflicting spectroscopic or chromatographic data be resolved during characterization?

Answer:

  • Multi-Technique Validation : Cross-validate NMR/IR data with X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Dynamic Effects : Consider tautomerism or conformational flexibility (e.g., chair vs. boat pyran rings) that may cause spectral inconsistencies .
  • Batch Reproducibility : Ensure synthetic conditions (e.g., pH, solvent purity) are consistent across batches to minimize variability .

Basic: What are the key safety considerations when handling this compound?

Answer:

  • Toxicity : While specific data are limited, assume acute toxicity based on structural analogs (e.g., irritant effects on skin/eyes). Use PPE (gloves, goggles) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Use licensed waste management services for organic solvents .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., THF, dichloroethane) .

Advanced: What computational methods are suitable for predicting the compound’s physicochemical properties?

Answer:

  • QSAR Models : Use software like Schrödinger or MOE to predict logP (lipophilicity), solubility, and BBB permeability based on substituent effects .
  • DFT Calculations : Optimize geometry and calculate electrostatic potential maps to identify reactive sites (e.g., carbonyl group for nucleophilic attacks) .
  • ADMET Prediction : Tools like SwissADME estimate metabolic stability and CYP450 interactions for drug development .

Advanced: How can the compound be functionalized for applications in materials science or medicinal chemistry?

Answer:

  • Click Chemistry : Introduce azide/alkyne groups via SN2 reactions for polymer crosslinking or bioconjugation .
  • Prodrug Design : Convert the ketone to a hydrazone or oxime for controlled release in vivo .
  • Coordination Chemistry : Use the carbonyl oxygen as a ligand for metal-organic frameworks (MOFs) .

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